1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone
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Overview
Description
1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone is a heterocyclic compound that features a brominated pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone typically involves the bromination of pyrrolopyridine derivatives. One common method includes the reaction of 5-bromo-2-pyridyl ethanone with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization and bromination processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and purity. The use of high-throughput screening methods can optimize reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include substituted pyrrolopyridine derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated pyrrolopyridine core can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the inhibition of microbial growth .
Comparison with Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 1-(5-Bromo-2-pyridyl)ethanone
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Comparison: 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone is unique due to its ethanone functional group, which imparts distinct reactivity and biological activity compared to its analogs . The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(5-bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)7-2-6-3-9(10)11-4-8(6)12-7/h2-4,12H,1H3 |
InChI Key |
FUWHFJVBLONNEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC(=NC=C2N1)Br |
Origin of Product |
United States |
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